3-(Methoxycarbonyl)oxirane-2-carboxylic acid
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Overview
Description
3-(Methoxycarbonyl)oxirane-2-carboxylic acid is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to the oxirane ring. It is widely used in scientific research due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)oxirane-2-carboxylic acid typically involves the reaction of an appropriate precursor with an oxidizing agent. One common method is the epoxidation of a methoxycarbonyl-substituted alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(Methoxycarbonyl)oxirane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry. Its reactivity makes it valuable for creating complex molecular structures.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on this compound includes its potential use in drug development and as a precursor for bioactive molecules.
Industry: It is employed in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)oxirane-2-carboxylic acid involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. When a nucleophile attacks the oxirane ring, it opens up, leading to the formation of a new bond and the generation of a functionalized product. This reactivity is exploited in various synthetic and biochemical applications.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)oxirane-2-carboxylic acid: Similar in structure but with a methoxyphenyl group instead of a methoxycarbonyl group.
Aziridine-2-carboxylic acid: Contains a three-membered nitrogen ring instead of an oxygen ring.
2,3-Bis(p-methoxyphenyl)oxirane: Features two methoxyphenyl groups attached to the oxirane ring.
Uniqueness
3-(Methoxycarbonyl)oxirane-2-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group, which impart distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications in various fields of research.
Properties
CAS No. |
63544-00-3 |
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Molecular Formula |
C5H6O5 |
Molecular Weight |
146.10 g/mol |
IUPAC Name |
3-methoxycarbonyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c1-9-5(8)3-2(10-3)4(6)7/h2-3H,1H3,(H,6,7) |
InChI Key |
HOMGCVPJOFSUEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(O1)C(=O)O |
Origin of Product |
United States |
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